(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC10417436
Molecular Formula: C22H26F3N5OS
Molecular Weight: 465.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26F3N5OS |
|---|---|
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C22H26F3N5OS/c1-12(26-13-10-20(2,3)29-21(4,5)11-13)16-17(22(23,24)25)28-30(18(16)31)19-27-14-8-6-7-9-15(14)32-19/h6-9,13,28-29H,10-11H2,1-5H3 |
| Standard InChI Key | DVFYHPVSGUZOHV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NC1CC(NC(C1)(C)C)(C)C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₂H₂₆F₃N₅OS and a molecular weight of 465.5 g/mol. Its IUPAC name reflects a fusion of three key moieties:
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A 1,3-benzothiazole ring system at position 2.
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A pyrazol-3-one core substituted with a trifluoromethyl group at position 5.
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A 2,2,6,6-tetramethylpiperidin-4-yl group linked via an ethylidene spacer to the pyrazole ring .
The Z-configuration of the ethylidene group (4Z) is critical for maintaining the planar geometry required for potential biological interactions.
Key Structural Features
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol for this compound is published, analogous benzothiazole-pyrazole hybrids are typically synthesized through multi-step strategies:
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Condensation Reactions: Formation of the pyrazol-3-one core via cyclocondensation of hydrazines with β-keto esters or aldehydes .
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Nucleophilic Substitution: Introduction of the tetramethylpiperidinyl group using alkylating agents like chlorides or bromides .
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Schiff Base Formation: Ethylidene linkage established via reaction between a primary amine and carbonyl group under acidic conditions .
A hypothetical route could involve:
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Synthesis of 2-(1,3-benzothiazol-2-yl)acetohydrazide.
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Cyclization with ethyl trifluoroacetoacetate to form the pyrazol-3-one core.
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Coupling with 4-amino-2,2,6,6-tetramethylpiperidine via a Claisen-Schmidt condensation .
Spectroscopic Characterization
Key techniques used for analogous compounds include:
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¹H/¹³C NMR: Assignments of proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, trifluoromethyl singlet at δ -62 ppm) .
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FT-IR: Stretching vibrations for C=O (1,680–1,710 cm⁻¹), C=N (1,580–1,620 cm⁻¹), and C-F (1,100–1,200 cm⁻¹) .
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LC-MS: Molecular ion peak at m/z 465.5 [M+H]⁺ confirming molecular weight.
Biological Activity and Applications
Inferred Pharmacological Properties
While direct studies on this compound are unavailable, structurally related analogs exhibit notable activities:
Anti-Inflammatory Activity
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Benzothiazinone derivatives inhibit LPS-induced TNF-α and COX-2 in RAW264.7 macrophages, suggesting potential for this compound in modulating inflammatory pathways .
Drug-Likeness
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The trifluoromethyl and tetramethylpiperidine groups improve metabolic stability and blood-brain barrier penetration, as observed in neuroactive compounds .
Materials Science Applications
Thermal and Chemical Stability
The trifluoromethyl group confers resistance to oxidation and thermal degradation, making the compound a candidate for:
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